molecular formula C19H17ClN4O B450820 N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B450820
M. Wt: 352.8g/mol
InChI Key: FUMILQHFHGYMFE-CIAFOILYSA-N
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Description

N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyrazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. The reaction conditions often include the use of solvents such as methanol or petroleum ether and catalysts like Lewis acids. For example, a common synthetic route may involve the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production time .

Chemical Reactions Analysis

Types of Reactions

N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-([1,1’-biphenyl]-4-ylmethylene)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(E)-(4-phenylphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C19H17ClN4O/c1-13-17(20)18(24(2)23-13)19(25)22-21-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,25)/b21-12+

InChI Key

FUMILQHFHGYMFE-CIAFOILYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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